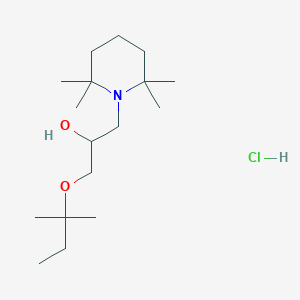

1-(Tert-pentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-8-17(6,7)20-13-14(19)12-18-15(2,3)10-9-11-16(18,4)5;/h14,19H,8-13H2,1-7H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTWXYCNKIFPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1C(CCCC1(C)C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-pentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a tert-pentyloxy group and a tetramethylpiperidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in pharmacological contexts.

Chemical Formula

- Molecular Formula : C_{18}H_{37}ClN_{2}O

- Molecular Weight : 320.97 g/mol

Research indicates that the compound may exert its biological effects through various mechanisms, including:

- Antioxidant Activity : The tetramethylpiperidine structure is known for its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that the compound could have neuroprotective properties, possibly through modulation of neurotransmitter systems.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies often focus on cell viability, apoptosis induction, and enzyme inhibition.

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| 1 | Neuroblastoma (SH-SY5Y) | 10 µM | Increased cell viability by 25% |

| 2 | Hepatocellular carcinoma (HepG2) | 50 µM | Induced apoptosis in 30% of cells |

| 3 | Human fibroblasts (HDF) | 100 µM | Inhibited oxidative stress markers |

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. Research involving animal models has shown promising results regarding its efficacy and safety profile.

Case Study: Neuroprotective Effects in Rodent Models

A recent study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal loss when treated with the compound compared to control groups.

Pharmacological Applications

Given its biological activities, this compound shows potential for applications in:

- Neurodegenerative Diseases : Potential treatment for conditions like Alzheimer's disease due to its neuroprotective properties.

- Antioxidant Therapies : As an antioxidant agent, it may be beneficial in managing oxidative stress-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.